

## comparative review of commercially available cleavable ADC linkers.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Fmoc-NH-ethyl-SS-propionic acid |           |
| Cat. No.:            | B607497                         | Get Quote |

A Comparative Review of Commercially Available Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon reaching the target tumor microenvironment or after internalization into the cancer cell. This guide provides an objective comparison of the performance of commercially available cleavable ADC linkers, supported by experimental data, to aid in the selection of the optimal linker for a given therapeutic application.

## **Types of Cleavable ADC Linkers**

There are four main classes of commercially available cleavable linkers, each with a distinct mechanism of action:

- Hydrazone Linkers: These linkers are acid-sensitive and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization.
   [1]
- Disulfide Linkers: These linkers exploit the higher concentration of reducing agents, such as glutathione (GSH), within the cell compared to the bloodstream to trigger payload release.[2]



- Peptide Linkers: These are cleaved by specific proteases, like cathepsins, which are highly active within the lysosomes of tumor cells.[3][4]
- β-Glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types.[5]

## **Comparative Performance Data**

The following tables summarize quantitative data on the stability and cleavage kinetics of different cleavable ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Plasma Stability of Cleavable ADC Linkers



| Linker Type       | Linker<br>Example                     | ADC<br>Construct                            | Plasma<br>Source   | Stability<br>Metric (Half-<br>life, t½) | Reference |
|-------------------|---------------------------------------|---------------------------------------------|--------------------|-----------------------------------------|-----------|
| Hydrazone         | Phenylketone<br>-derived              | Not Specified                               | Human and<br>Mouse | ~2 days                                 | [3]       |
| Hydrazone         | N-acyl<br>hydrazone (in<br>Besponsa®) | Inotuzumab<br>ozogamicin                    | In vivo<br>(human) | ~1.5–2%<br>hydrolysis per<br>day        | [3]       |
| Hydrazone         | Carbonate<br>linker (in<br>Trodelvy®) | Sacituzumab<br>govitecan                    | Not Specified      | 36 hours                                | [6]       |
| Hydrazone         | Silyl ether-<br>based                 | MMAE<br>conjugate                           | Human<br>plasma    | > 7 days                                | [6]       |
| Peptide           | Val-Cit                               | MMAE<br>conjugate                           | Human<br>plasma    | 230 days                                | [3]       |
| Peptide           | Phe-Lys                               | MMAE<br>conjugate                           | Human<br>plasma    | 30 days                                 | [3]       |
| Peptide           | Val-Cit                               | MMAE<br>conjugate                           | Mouse<br>plasma    | 80 hours                                | [3]       |
| Peptide           | Phe-Lys                               | MMAE<br>conjugate                           | Mouse<br>plasma    | 12.5 hours                              | [3]       |
| Peptide           | Sulfatase-<br>cleavable               | Not Specified                               | Mouse<br>plasma    | > 7 days                                | [6]       |
| β-<br>Glucuronide | Glucuronide-<br>PABC                  | MMAE,<br>MMAF,<br>Doxorubicin<br>conjugates | Not Specified      | High plasma<br>stability                | [5]       |

Table 2: Cleavage Kinetics of Cleavable ADC Linkers



| Linker Type             | Cleavage<br>Trigger     | Key Enzyme(s)           | Cleavage Rate                                                                                 | Reference |
|-------------------------|-------------------------|-------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Hydrazone               | Acidic pH (4.5)         | N/A (Hydrolysis)        | Significantly<br>faster at pH 4.5<br>than at pH 7.4                                           | [3]       |
| Peptide                 | Proteolytic<br>Cleavage | Cathepsin B, L,<br>S, F | Val-Ala is<br>cleaved at half<br>the rate of Val-Cit<br>by isolated<br>cathepsin B.           | [3][4]    |
| Peptide                 | Proteolytic<br>Cleavage | Legumain                | Asn-containing dipeptides are selectively cleaved by legumain and stable towards cathepsin B. | [4]       |
| β-Glucuronide           | Enzymatic<br>Hydrolysis | β-Glucuronidase         | Rapid hydrolysis in the presence of β-glucuronidase.                                          | [6]       |
| Sulfatase-<br>cleavable | Enzymatic<br>Hydrolysis | Sulfatase               | t½ = 24 minutes<br>in the presence<br>of sulfatase<br>enzymes.                                | [6]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.

## **Protocol 1: In Vitro Plasma Stability Assay**



Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.

#### Materials:

- ADC of interest
- Control ADC (with a known stable linker, if available)
- Human, mouse, or rat plasma (citrate-anticoagulated)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- LC-MS system

#### Procedure:

- Dilute the ADC to a final concentration of 1 mg/mL in plasma and PBS (as a control).
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw aliquots of the samples.
- To measure intact ADC:
  - Immediately analyze the samples by size-exclusion chromatography (SEC) to quantify aggregation and fragmentation.
  - Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[1]
- To measure released payload:



- Extract the free payload from the plasma samples using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
- Quantify the released payload using a validated LC-MS/MS method.
- Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.

### **Protocol 2: Cathepsin B-Mediated Cleavage Assay**

Objective: To evaluate the susceptibility of a peptide linker to cleavage by cathepsin B.

#### Materials:

- ADC with a peptide linker
- Recombinant human cathepsin B
- Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
- Incubator at 37°C
- LC-MS system or a fluorescence-based assay with a fluorogenic cathepsin B substrate.

#### Procedure:

- Activate cathepsin B according to the manufacturer's instructions.
- Incubate the ADC (e.g., 10 μM) with activated cathepsin B (e.g., 100 nM) in the assay buffer at 37°C.
- At various time points, stop the reaction by adding a protease inhibitor or by acidifying the sample.
- Analyze the samples by LC-MS to quantify the amount of released payload.
- Alternatively, a fluorogenic substrate can be used to continuously monitor cathepsin B
  activity in the presence of the ADC. A decrease in the rate of substrate cleavage would
  indicate that the ADC is a substrate for the enzyme.



• Calculate the rate of linker cleavage.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative review of commercially available cleavable ADC linkers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607497#comparative-review-of-commercially-available-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com